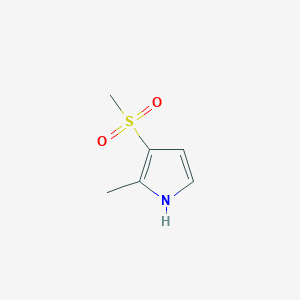
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique est un dérivé pyrazolique fluoré. Ce composé est intéressant en raison de sa structure chimique unique, qui comprend à la fois des substituants difluorométhoxy et fluoro. Ces caractéristiques en font un composé précieux dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie courante implique la difluorométhylation d’un précurseur pyrazolique approprié, suivie de réactions de fluoration et de carboxylation. Les conditions de réaction nécessitent souvent l’utilisation de bases fortes, telles que l’hydrure de sodium, et d’agents fluorants comme le trifluorure de diéthylaminosulfure (DAST).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions fluorées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés fluorés plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dans la découverte de médicaments.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où les composés fluorés sont connus pour être efficaces.
Industrie : Utilisé dans le développement d’agrochimiques et de la science des matériaux.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Les groupes difluorométhoxy et fluoro améliorent son affinité de liaison à ces cibles, qui peuvent inclure des enzymes et des récepteurs impliqués dans diverses voies biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application spécifique du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Fluorouracile : Un composé fluoré bien connu utilisé dans le traitement du cancer.
Cétone difluorométhylée : Utilisé comme élément de base dans la synthèse organique.
Pyrazoles fluorés : Une classe de composés ayant des applications diverses en chimie médicinale.
Unicité
L’acide 5-(difluorométhoxy)-4-fluoro-1-méthyl-1H-pyrazole-3-carboxylique est unique en raison de sa combinaison de substituants difluorométhoxy et fluoro, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages par rapport à d’autres composés similaires en termes de réactivité et de spécificité.
Propriétés
Formule moléculaire |
C6H5F3N2O3 |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) |
Clé InChI |
KHYUSLLRKOSDCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(=O)O)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


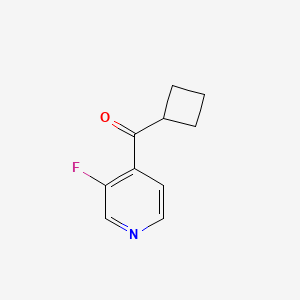
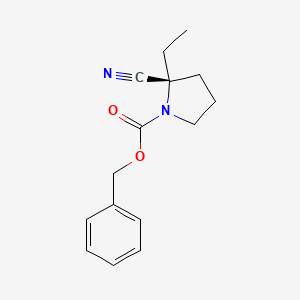
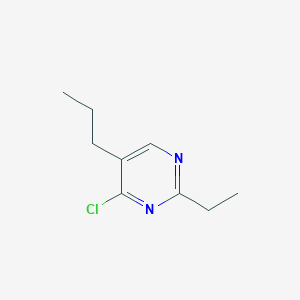

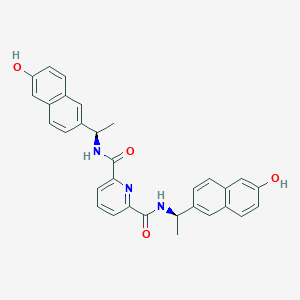
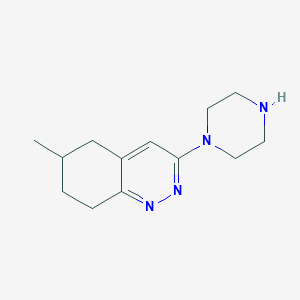

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
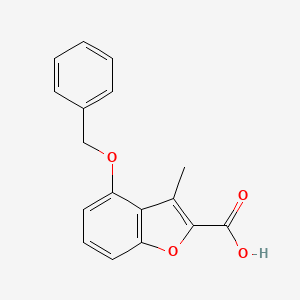
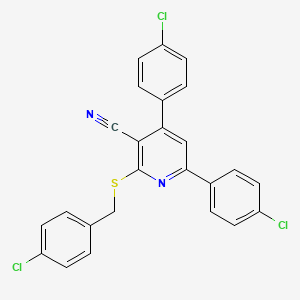
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


